molecular formula C13H17N3O3 B6505464 N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide CAS No. 1421449-55-9

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide

Cat. No. B6505464
CAS RN: 1421449-55-9
M. Wt: 263.29 g/mol
InChI Key: DMCSFPLBGMUJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide is a chemical compound that is primarily used for scientific research purposes. It is a synthetic compound that has been used in the study of various biochemical and physiological processes in both in vitro and in vivo systems.

Scientific Research Applications

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide has been used in a variety of scientific research applications, primarily in the study of biochemical and physiological processes. It has been used to study the effects of various drugs on the central nervous system, cardiovascular system, and renal system. It has also been used to study the effects of various hormones, enzymes, and proteins on the body. Additionally, it has been used in the study of cell signaling pathways, gene expression, and cancer cell proliferation.

Mechanism of Action

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide has a variety of mechanisms of action. It has been shown to interact with G protein-coupled receptors, which are involved in a variety of cellular processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory molecules. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in cellular processes and physiological responses. Additionally, it has been shown to affect the activity of various ion channels, which can lead to changes in neuronal excitability and other physiological responses. Furthermore, it has been shown to modulate the expression of various genes, which can lead to changes in gene expression and cellular responses.

Advantages and Limitations for Lab Experiments

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in a variety of laboratory experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of various drugs and hormones on the body. However, one limitation is that it may not be suitable for use in all experiments, as its effects may vary depending on the specific experimental conditions.

Future Directions

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide has a variety of potential future directions. One potential direction is to explore its effects on other physiological processes, such as metabolism, inflammation, and immune responses. Additionally, it could be studied in more detail to better understand its mechanism of action and its effects on various cellular processes. Furthermore, it could be used to study the effects of various drugs and hormones on the body and to develop new therapeutic agents. Finally, it could be used to develop new methods to study the effects of various drugs and hormones on the body.

Synthesis Methods

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide can be synthesized from the reaction of 5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methanol and acetic anhydride. The reaction is carried out in a 2:1 molar ratio at a temperature of 120°C for 30 minutes. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10(17)14-9-11-8-12(13-4-3-6-19-13)16(15-11)5-7-18-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSFPLBGMUJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN(C(=C1)C2=CC=CO2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.